molecular formula C20H28N4O2 B2543783 1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-methoxyphenyl)urea CAS No. 1172777-35-3

1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-methoxyphenyl)urea

Cat. No.: B2543783
CAS No.: 1172777-35-3
M. Wt: 356.47
InChI Key: SNIORTDKQCBWOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-methoxyphenyl)urea (CAS: 1172777-35-3) is a urea-based compound featuring a symmetric dimethylamino substitution pattern on both the ethyl linker and the para-position of the phenyl ring, combined with a 2-methoxyphenyl group at the terminal urea moiety. This structural arrangement confers unique electronic and steric properties, distinguishing it from other urea derivatives. The compound is cataloged in synthetic chemistry databases as a research chemical, though its biological activity remains understudied in publicly available literature .

Properties

IUPAC Name

1-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2/c1-23(2)16-12-10-15(11-13-16)18(24(3)4)14-21-20(25)22-17-8-6-7-9-19(17)26-5/h6-13,18H,14H2,1-5H3,(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIORTDKQCBWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC=C2OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosgene-Mediated Isocyanate Formation

Phosgene reacts with primary or secondary amines to form isocyanates, which subsequently react with a second amine to yield ureas. For the target compound:

  • Step 1 : 2-Methoxyphenylamine is treated with phosgene in anhydrous dichloromethane at 0–5°C to generate 2-methoxyphenyl isocyanate.
  • Step 2 : The isocyanate intermediate reacts with 2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethylamine in the presence of triethylamine, yielding the urea product.

Challenges : Phosgene’s high toxicity and corrosiveness necessitate specialized equipment and stringent safety protocols. Side reactions, such as oligomerization, may reduce yields.

Triphosgene as a Phosgene Substitute

Bis(trichloromethyl)carbonate (triphosgene) offers a crystalline, safer alternative. The reaction proceeds under milder conditions (25–40°C) with stoichiometric control:

  • Step 1 : 2-Methoxyphenylamine and triphosgene (1:0.33 molar ratio) react in tetrahydrofuran (THF) to form the isocyanate.
  • Step 2 : Addition of 2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethylamine at 0°C affords the urea in 75–85% yield.

Advantages : Improved handling and reduced gaseous byproducts compared to phosgene.

Safer Phosgene Alternatives for Urea Formation

N,N′-Carbonyldiimidazole (CDI)

CDI mediates urea synthesis via carbamoyl imidazole intermediates, avoiding toxic reagents:

  • Step 1 : 2-Methoxyphenylamine reacts with CDI (1:1 molar ratio) in THF at 25°C to form N-(2-methoxyphenyl)imidazolide.
  • Step 2 : The intermediate reacts with 2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethylamine in dimethylformamide (DMF) at 60°C, yielding the product in 80–90% purity.

Mechanistic Insight : CDI’s dual leaving groups facilitate nucleophilic attack by both amines, ensuring high regioselectivity.

S-Methyl Thiocarbamate (DMDTC)

S,S-Dimethyl dithiocarbonate (DMDTC) enables aqueous-phase synthesis:

  • Step 1 : 2-Methoxyphenylamine and DMDTC (1:1 ratio) form S-methyl N-(2-methoxyphenyl)thiocarbamate at 25°C.
  • Step 2 : Heating the thiocarbamate with 2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethylamine at 70°C in water provides the urea in >90% yield.

Benefits : Eliminates organic solvents and simplifies purification via precipitation.

Protective Group Strategies for Amine Functionalities

The dimethylamino groups in 2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethylamine may require protection during synthesis to prevent undesired side reactions.

tert-Butoxycarbonyl (Boc) Protection

  • Step 1 : Treat the amine with di-tert-butyl dicarbonate (Boc₂O) in THF to form Boc-protected derivatives.
  • Step 2 : Conduct urea formation via CDI or triphosgene.
  • Step 3 : Deprotect using trifluoroacetic acid (TFA) in dichloromethane.

Outcome : Prevents quaternization or oxidation of dimethylamino groups during reaction.

Silyl Protection

Trimethylsilyl (TMS) groups offer transient protection:

  • Step 1 : Silylation with chlorotrimethylsilane (TMSCl) in the presence of imidazole.
  • Step 2 : Urea coupling under standard conditions.
  • Step 3 : Desilylation via fluoride ions (e.g., tetrabutylammonium fluoride).

Advantage : Compatible with acid-sensitive substrates.

Comparative Analysis of Synthetic Methods

Method Reagent Yield (%) Conditions Safety
Phosgene COCl₂ 60–70 0–5°C, anhydrous Hazardous
Triphosgene BTC 75–85 25–40°C, THF Moderate
CDI N,N′-Carbonyldiimidazole 80–90 60°C, DMF Safe
DMDTC S-Methyl thiocarbamate >90 70°C, aqueous Eco-friendly

Key Observations :

  • CDI and DMDTC provide superior yields and safety profiles.
  • Protective groups enhance selectivity but add synthetic steps.

Mechanistic Insights and Side Reactions

Isocyanate Dimerization

Phosgene-derived isocyanates may dimerize to uretidinediones under prolonged reaction times, necessitating precise stoichiometry and low temperatures.

Hydrolysis of Intermediates

Carbamoyl imidazolides (CDI route) are susceptible to hydrolysis, requiring anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of 1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Urea Derivatives

Compound Name Substituents (R1, R2) Key Structural Features Reference
Target Compound R1: 2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl; R2: 2-methoxyphenyl Symmetric dimethylamino groups, dual aromatic systems
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea R1: 2-(pyrrole-2-carbonyl)phenyl; R2: 4-methoxyphenyl Pyrrole-carbonyl group enhances π-π stacking; higher synthetic yield (72%)
M64 (1-(2-(dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea) R1: 2-(dimethylamino)-2-(pyridin-4-yl)ethyl; R2: 2-morpholino-5-(trifluoromethyl)phenyl Pyridine and trifluoromethyl groups improve water solubility; bioactive as FAK activator
1-(3-Chlorophenyl)-3-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethylphenyl)amino]methylene}urea R1: 3-chlorophenyl; R2: pyrimidinyl/ethylphenyl hybrid Chlorine and pyrimidine enhance electrophilic reactivity
1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methylphenyl)urea R1: 2-(indol-3-yl)ethyl; R2: 2-methylphenyl Indole moiety enables intercalation with biomolecules

Key Findings

Electronic Effects: The target compound’s dual dimethylamino groups likely enhance electron-donating capacity compared to morpholino (M64) or trifluoromethyl substituents, which are electron-withdrawing .

Synthetic Accessibility : The target compound’s synthesis is less documented, whereas analogues like M64 and pyrrole-carbonyl derivatives have optimized protocols with higher yields (72–100%) .

Biological Activity

1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-methoxyphenyl)urea, a compound with potential therapeutic applications, has garnered interest due to its biological activity, particularly in cancer research. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C19H24N4O2
  • Molecular Weight : 336.42 g/mol

The structure features a dimethylamino group, a methoxyphenyl moiety, and a urea linkage, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Inhibition of Enzymes : The compound exhibits inhibitory effects on certain enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cell lines, a mechanism crucial for its anticancer properties.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For instance:

  • Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), MCF-7 (breast cancer), and normal breast cell line MCF-10A.
  • Results :
    • Significant inhibition of cell proliferation was observed at concentrations ranging from 1.52 to 6.31 μM.
    • Selectivity indices indicated that the compound is significantly more effective against cancer cells compared to normal cells (selectivity ratio of 5.5 to 17.5 times) .

Case Study: Apoptosis Induction

A notable study investigated the compound's ability to induce apoptosis in MDA-MB-231 cells:

  • Methodology : The annexin V-FITC assay was employed to assess apoptosis levels.
  • Findings :
    • The compound increased the percentage of annexin V-positive apoptotic cells significantly (from 0.18% to 22.04%) compared to control groups.
    • This suggests a robust potential for inducing programmed cell death in aggressive breast cancer cells .

Comparative Biological Activity Table

Compound Cell Line IC50 (μM) Selectivity Index
Test CompoundMDA-MB-2311.52 - 6.315.5 - 17.5
Test CompoundMCF-7Not specifiedNot specified
ControlMCF-10ANot applicableNot applicable

Pharmacokinetics and Toxicity

Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest favorable pharmacokinetic properties for this compound, indicating potential for further development in clinical settings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-methoxyphenyl)urea, and how can reaction yields be improved?

  • Methodology : Synthesis typically involves coupling substituted amines with isocyanates or via urea bond formation under controlled conditions. Key steps include:

  • Use of coupling agents like EDCI/HOBt for amide/urea bond formation .
  • Optimization of solvent polarity (e.g., DMF or THF) and temperature (40–60°C) to enhance reactivity .
  • Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to achieve >95% purity .
    • Challenges : Competing side reactions (e.g., dimerization) due to multiple nucleophilic sites; yields often range from 30–60%, requiring iterative optimization .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR to resolve dimethylamino (δ ~2.8–3.2 ppm) and methoxyphenyl (δ ~3.8 ppm) groups. 2D NMR (COSY, NOESY) confirms spatial proximity of aromatic protons .
  • HRMS : Exact mass verification (e.g., [M+H]⁺ calculated for C₂₅H₃₂N₄O₂: 444.2523) .
  • X-ray crystallography : Resolves steric effects of the ethyl-dimethylamino bridge .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Assay Design :

  • Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ assays .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Solubility : Use shake-flask method in PBS (pH 7.4) or simulated biological fluids to assess bioavailability .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on phenyl rings) affect target selectivity and potency?

  • SAR Insights :

  • Dimethylamino groups : Critical for hydrogen bonding with kinase ATP pockets; replacement with ethylamino reduces potency by ~50% .
  • Methoxyphenyl vs. fluorophenyl : Fluorine substitution at the 2-position enhances metabolic stability but may reduce solubility .
  • Ethyl bridge : Rigid analogs (e.g., cyclopropane substitution) show improved binding entropy but lower synthetic feasibility .
    • Methodology : Parallel synthesis of analogs followed by SPR (surface plasmon resonance) for binding kinetics .

Q. What computational strategies can predict off-target interactions or toxicity profiles?

  • Approaches :

  • Molecular docking : Use AutoDock Vina to model interactions with CYP450 isoforms (e.g., CYP3A4) .
  • ADMET prediction : SwissADME or ProTox-II for bioavailability, hepatotoxicity, and Ames test outcomes .
  • MD simulations : GROMACS for stability analysis of ligand-target complexes over 100 ns trajectories .

Q. How can contradictory data in biological assays (e.g., high in vitro potency but low in vivo efficacy) be resolved?

  • Troubleshooting :

  • Pharmacokinetics : Assess plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation) .
  • Formulation : Test nanoemulsions or liposomal encapsulation to improve bioavailability .
  • Dose regimen : Optimize dosing frequency based on PK/PD modeling .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Experimental Design :

  • CRISPR-Cas9 knockouts : Validate target dependency in isogenic cell lines .
  • Transcriptomics : RNA-seq to identify downstream pathways (e.g., apoptosis, cell cycle arrest) .
  • Chemical proteomics : Use affinity-based probes to map interactomes in live cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.